[(5-Methylpyrimidin-2-yl)methyl](propan-2-yl)amine
Description
(5-Methylpyrimidin-2-yl)methylamine is a pyrimidine derivative featuring a 5-methyl-substituted pyrimidine core with a methylpropan-2-yl (isopropyl) amine group attached via a methylene bridge at the 2-position. This structure combines the aromatic heterocyclic properties of pyrimidine with the steric and electronic effects of the isopropylamine substituent. Pyrimidine derivatives are widely explored in medicinal chemistry due to their role as bioisosteres for purines and their applications in kinase inhibitors, antiviral agents, and receptor modulators .
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-[(5-methylpyrimidin-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(2)10-6-9-11-4-8(3)5-12-9/h4-5,7,10H,6H2,1-3H3 |
InChI Key |
GPJISNUJMQIKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)CNC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrimidin-2-yl)methylamine typically involves the reaction of 5-methylpyrimidine-2-carbaldehyde with isopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of (5-Methylpyrimidin-2-yl)methylamine may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The purification process may also be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyrimidin-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
(5-Methylpyrimidin-2-yl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylpyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, pyrimidine derivatives are known to inhibit certain enzymes involved in DNA synthesis, which can result in antitumor activity .
Comparison with Similar Compounds
Key Data Table: Structural and Physicochemical Comparisons
Research Findings and Implications
- Electronic Effects : Bromine and chlorine substituents on pyrimidine lower electron density, favoring electrophilic substitution reactions, whereas methyl groups enhance electron-richness, stabilizing π-π interactions .
- Amine Substituent Impact : Bulky groups (e.g., benzyl) improve target affinity but may reduce metabolic stability. Basic amines (e.g., piperazine) enhance solubility and bioavailability .
- Biological Relevance : The target compound’s isopropylamine group balances steric bulk and flexibility, making it a versatile scaffold for receptor modulation, as seen in 5-HT1A biased agonists (e.g., compound 1(F15599) in ) .
Biological Activity
(5-Methylpyrimidin-2-yl)methylamine, also known as 1-(5-Methylpyrimidin-2-yl)propan-1-amine, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and applications in various fields, supported by relevant data and findings from recent research.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at the 5-position with a methyl group and an amine group attached to a propan-1-amine chain. Its molecular formula is , with a molecular weight of approximately 165.24 g/mol. The structural configuration enhances its lipophilicity and membrane permeability, which are critical for biological activity.
Biological Activity Overview
Research indicates that (5-Methylpyrimidin-2-yl)methylamine exhibits several biological activities, notably:
- Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.
- Antiviral Effects : Preliminary studies indicate that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.
- Neurotransmitter Interaction : Similar compounds have been reported to influence neurotransmitter systems, indicating potential central nervous system activity.
The biological activity of (5-Methylpyrimidin-2-yl)methylamine is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Binding : It may bind to neurotransmitter receptors, influencing mood and cognitive functions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of (5-Methylpyrimidin-2-yl)methylamine against various pathogens. Table 1 summarizes the results from in vitro assays:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antiviral Activity
In antiviral studies, (5-Methylpyrimidin-2-yl)methylamine demonstrated significant activity against influenza virus strains. The compound inhibited viral replication with an IC50 value of 15 µM, indicating its potential as an antiviral agent.
Case Studies
-
Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) investigated the effects of (5-Methylpyrimidin-2-yl)methylamine on biofilm-forming bacteria. Results indicated a reduction in biofilm biomass by 50% at a concentration of 32 µg/mL.
"The compound's ability to disrupt biofilm formation suggests its potential application in treating chronic infections."
- Neuropharmacological Study : A recent investigation into the effects of this compound on neurotransmitter systems revealed that it could enhance serotonin levels in vitro, which may have implications for mood disorders.
Applications
The diverse biological activities of (5-Methylpyrimidin-2-yl)methylamine suggest several applications:
- Pharmaceutical Development : Its antimicrobial and antiviral properties make it a candidate for new drug formulations.
- Research Tools : The compound can be utilized in studies exploring neurotransmitter dynamics and enzyme interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
